1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)-
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Overview
Description
1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- is a heterocyclic compound that contains a thiadiazole ring. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The presence of the sulfonamide group and the pyrrolidinyl moiety enhances its potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring . The sulfonamide group can be introduced by reacting the thiadiazole derivative with sulfonyl chloride under basic conditions . The pyrrolidinyl moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes . The compound’s ability to cross cellular membranes and interact with biological targets is attributed to its mesoionic character and liposolubility .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-sulfonamide: Known for its antimicrobial and anticancer properties.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Used as a carbonic anhydrase inhibitor.
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antimicrobial activity.
Uniqueness
1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- is unique due to the presence of both the sulfonamide and pyrrolidinyl groups, which enhance its biological activity and potential for various applications .
Properties
CAS No. |
138080-08-7 |
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Molecular Formula |
C6H6N4O4S2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C6H6N4O4S2/c7-16(13,14)6-9-8-5(15-6)10-3(11)1-2-4(10)12/h1-2H2,(H2,7,13,14) |
InChI Key |
YOOBOVZIYKUSJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NN=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
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